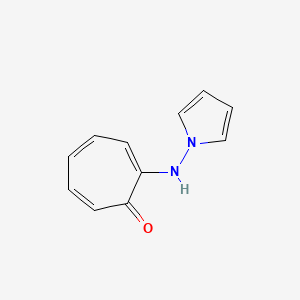
2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- is an organic compound that features a seven-membered ring with three conjugated double bonds and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- typically involves the reaction of 2,4,6-Cycloheptatrien-1-one with 1H-pyrrole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial equipment may be employed to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): A structurally similar compound with a seven-membered ring and a ketone group.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Similar to tropone but with an additional hydroxyl group.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- is unique due to the presence of the pyrrole moiety, which imparts different chemical properties and potential biological activities compared to its analogs
Propiedades
Número CAS |
647841-44-9 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-(pyrrol-1-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11-7-3-1-2-6-10(11)12-13-8-4-5-9-13/h1-9H,(H,12,14) |
Clave InChI |
CKJQNQVQKCUEJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=O)C=C1)NN2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
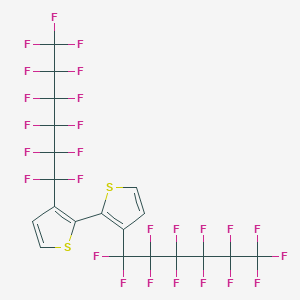
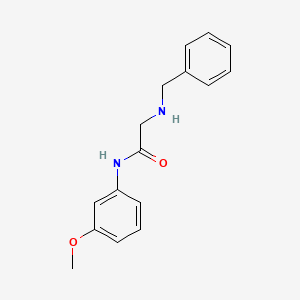
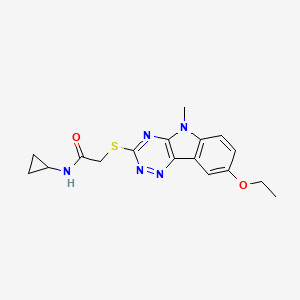

![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
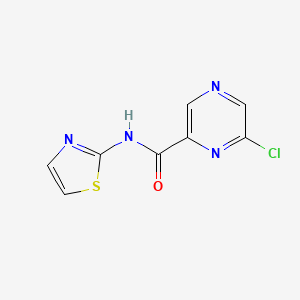
![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)

![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
